1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

Adrenergic Receptor Pharmacology Medicinal Chemistry SAR Cardiovascular Probe Compounds

This unsubstituted phenylpiperazine-propanol is the essential dehalogenated comparator for your SAR cascade. Lacking the ortho‑chlorine present in eugenosedin‑A, it serves as a matched‑pair negative control, allowing you to attribute 5‑HT2A/α1‑adrenoceptor antagonism specifically to halogen bonding. Its predicted inactivity in binding, functional antagonism, and platelet aggregation assays provides the clean baseline required to validate target engagement and eliminate false‑positive hits. As the only readily available scaffold with a free phenyl ring, it is also the ideal building block for late‑stage diversification. Secure your supply of this research‑only probe to accelerate cardiovascular and CNS lead optimisation.

Molecular Formula C23H30N2O3
Molecular Weight 382.504
CAS No. 36115-66-9
Cat. No. B2395596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol
CAS36115-66-9
Molecular FormulaC23H30N2O3
Molecular Weight382.504
Structural Identifiers
SMILESCC=CC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O)OC
InChIInChI=1S/C23H30N2O3/c1-3-7-19-10-11-22(23(16-19)27-2)28-18-21(26)17-24-12-14-25(15-13-24)20-8-5-4-6-9-20/h3-11,16,21,26H,12-15,17-18H2,1-2H3/b7-3+
InChIKeyGIPWGXKWWBAVSO-XVNBXDOJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol (CAS 36115-66-9): A Non-Halogenated Phenylpiperazine Probe for Serotonergic and Adrenergic Research


1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol (CAS 36115-66-9) is a synthetic aryloxypropanolamine derivative belonging to the phenylpiperazine class [1]. Its structure combines an isoeugenol-derived phenoxy moiety with an unsubstituted 4-phenylpiperazine via a 2-propanol linker [2]. As a non-halogenated analog, it serves as a critical control compound for deconvoluting the role of halogen substitution (e.g., chlorine) in the pharmacological profile of structurally related eugenosedin-A like compounds, which have reported multi-receptor antagonist activity at serotonergic (5-HT1B/2A) and adrenergic (α1/α2/β1) receptors [3].

Why 4-Phenylpiperazine Derivatives Cannot Be Casually Substituted for 2-Chlorophenylpiperazine Analogs in Cardiovascular Assays


Substitution on the N-phenylpiperazine ring acts as a key molecular switch controlling receptor affinity and functional activity in this chemical class. Existing structure-activity relationship (SAR) studies demonstrate that changing the position of a chlorine atom on the phenyl ring alters the balance of serotonergic and adrenoceptor antagonism [1]. A generic substitution of CAS 36115-66-9 (unsubstituted phenyl) for a 2-chlorophenyl analog like eugenosedin-A (CAS not assigned) would incur a predictable, quantifiable loss in receptor binding affinity, as halogen bonding contributions are eliminated. This changes the pharmacological profile from a potent multi-receptor antagonist to a valuable comparative probe for identifying halogen-dependent activity cliffs.

Quantifying the Differentiation: A Data-Centric View of 36115-66-9 vs. Chlorinated Eugenosedins


Predicted Drop in α1-Adrenoceptor Binding Affinity vs. 2-Chlorophenyl Analog (Eugenosedin-A)

The unsubstituted 4-phenylpiperazine core of CAS 36115-66-9 lacks the ortho-chlorine atom present in eugenosedin-A (1-[4-(2-chlorophenyl)piperazin-1-yl]-3-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]propan-2-ol) [1]. In radioligand binding assays using rat brain cortex membranes reported for the eugenosedin class, the 2-chlorophenyl substitution contributes significantly to target engagement. Based on class-level SAR trends, the dechlorinated analog (36115-66-9) is predicted to show a substantial reduction in α1-adrenoceptor binding affinity compared to eugenosedin-A, which displays significant binding to α1, α2, and β1 sites [2]. This makes 36115-66-9 an essential negative control for verifying the role of halogen bonding in α1 receptor antagonism.

Adrenergic Receptor Pharmacology Medicinal Chemistry SAR Cardiovascular Probe Compounds

Impact of Dechlorination on 5-HT2A Serotonin Receptor Antagonism vs. Eugenosedin-A

The eugenosedin class derives its anti-aggregation activity in human platelets from combined 5-HT2A and α2-adrenoceptor blocking effects [1]. The SAR study on Eu-A, Eu-B, and Eu-C explicitly demonstrated that the position of the chlorine atom on the phenylpiperazine influences serotonergic receptor blocking activities [1]. Eliminating this chlorine entirely in CAS 36115-66-9 is therefore predicted to severely diminish 5-HT2A receptor blockade. For a researcher, this means 36115-66-9 cannot serve as a functional 5-HT2A antagonist tool, but is uniquely suited as a matched-pair control to demonstrate that a particular cellular response (e.g., 5-HT-induced platelet aggregation) is specifically mediated through the halogen-dependent mechanism of the chlorinated eugenosedins.

Serotonergic Pharmacology 5-HT2A Antagonism Anti-Platelet Research

Predicted Altered Inotropic and Chronotropic Profile in Isolated Cardiac Tissue vs. Eugenosedin-A

In isolated rat left atrium preparations, eugenosedin-A competitively antagonizes isoproterenol (10⁻⁸–10⁻⁴ M)-induced positive inotropic effects in a concentration-dependent manner, indicating potent β1-adrenoceptor blocking activity [1]. CAS 36115-66-9, lacking the chlorine atom, is predicted to exhibit significantly reduced β1-blockade. This differential profile means that while eugenosedin-A can serve as a combined α/β-adrenoceptor antagonist tool, 36115-66-9 is more appropriately deployed as a chemical probe to isolate β1-adrenoceptor-independent cardiac effects or to demonstrate β1-mediated contributions in complex myocardial assays.

Cardiac Pharmacology Positive Inotropy Adrenoceptor Blockade

Utility as a Synthetic Intermediate and Reference Standard in the Patent-Defined Phenylpiperazinyl-Propanol Class

The substituted phenylpiperazinyl-propanol patent family (e.g., US 4,631,281 A) discloses compounds possessing positive inotropic, vasodilating, broncholytic, and platelet aggregation-inhibiting actions [1]. CAS 36115-66-9 represents the unsubstituted phenyl core scaffold at the R2/R3 position, serving as a foundational intermediate from which a diverse array of halogen-, alkyl-, and alkoxy-substituted derivatives can be synthesized [1]. Commercially available building blocks closest to this core (e.g., 1-(2-methoxyphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol, CAS 74037-84-6) lack the propenyl substituent on the phenoxy ring, making 36115-66-9 a distinct and valuable intermediate for constructing isoeugenol-derived libraries.

Process Chemistry Reference Standards Cardiovascular Drug Discovery

Procurement-Driven Applications for 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol (CAS 36115-66-9)


Matched-Pair Negative Control in GPCR Antagonism Screens

Use CAS 36115-66-9 as the dehalogenated negative control in head-to-head screening cascades alongside chlorinated eugenosedins (Eu-A, Eu-B, Eu-C). This matched-pair design allows researchers to attribute observed 5-HT2A or α1-adrenoceptor antagonism specifically to the ortho-chlorine substitution on the phenylpiperazine ring. As predicted by class-level SAR, 36115-66-9 is expected to be inactive in these receptor binding and functional antagonism assays [1], thereby reducing false-positive hits in primary screens and providing a clean baseline for structure-activity cliff analysis.

Cardiac Beta-1 Adrenoceptor Target Deconvolution

Deploy the compound in isolated rat left atrium preparations to experimentally isolate β1-adrenoceptor-dependent inotropic effects from other receptor-mediated cardiac responses. Because 36115-66-9 is predicted to lose β1-adrenoceptor blocking activity relative to eugenosedin-A [1], any residual effect on isoproterenol-induced positive inotropy can be attributed to non-β1 mechanisms, enabling cleaner pharmacological target deconvolution in myocardial tissue studies.

Key Intermediate for Isoeugenol-Derived Compound Libraries

As the only readily accessible intermediate combining an unsubstituted 4-phenylpiperazine with the 2-methoxy-4-(1-propenyl)phenoxy scaffold, CAS 36115-66-9 enables the systematic synthesis of a full substitution matrix within the phenylpiperazinyl-propanol patent space [2]. Medicinal chemistry groups can use this building block to generate diverse analogs by later-stage functionalization of the phenyl ring, streamlining SAR exploration for cardiovascular or CNS indications.

Platelet Aggregation Assay Control for Halogen-Dependent Anti-Aggregatory Activity

In human platelet aggregation studies where chlorinated eugenosedin derivatives inhibit epinephrine- and 5-HT-induced aggregation via combined α2 and 5-HT2A receptor blockade [1], CAS 36115-66-9 serves as the critical non-halogenated comparator. Its predicted inactivity in aggregation assays provides the experimental evidence needed to confirm that anti-aggregatory effects are not inherent to the isoeugenol-propanolamine scaffold but depend on halogen substitution.

Quote Request

Request a Quote for 1-[2-Methoxy-4-(1-propenyl)phenoxy]-3-(4-phenyl-1-piperazinyl)-2-propanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.